Ec-17

Catalog No.
S526828
CAS No.
583037-91-6
M.F
C42H36N10O10S
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ec-17

CAS Number

583037-91-6

Product Name

Ec-17

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1

InChI Key

ZMTAPBHUSYTHBY-PMERELPUSA-N

SMILES

Array

Synonyms

EC-17

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer.
Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
EC-17 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

EC-17 (CAS 583037-91-6), commonly known as Folate-FITC, is a specialized 917 Da small-molecule conjugate comprising folic acid linked to a fluorescein isothiocyanate (FITC) fluorophore [1]. In procurement and material selection, EC-17 is primarily sourced as a high-affinity targeting agent for the folate receptor alpha (FRα), a cell-surface protein heavily overexpressed in epithelial ovarian, non-small cell lung, and renal cell carcinomas[2]. Unlike passive dyes, EC-17 actively binds to FRα with nanomolar affinity, enabling rapid receptor-mediated endocytosis. Its dual functionality—acting both as a visible-spectrum fluorescent probe (excitation 490 nm / emission 520 nm) and as a highly specific hapten—makes it a critical reagent for in vitro flow cytometry, fluorescence-guided surgery research, and as a bispecific adapter molecule in programmable anti-FITC CAR-T cell therapies [1].

Substituting EC-17 with generic non-targeted fluorophores (like Indocyanine Green, ICG) or large-molecule antibodies fundamentally compromises assay specificity and kinetics [1]. ICG relies on the passive enhanced permeability and retention (EPR) effect, which frequently results in false-positive fluorescence in inflamed tissues and poor target-to-background ratios. Conversely, while anti-FRα monoclonal antibodies (e.g., Farletuzumab) offer specific targeting, their large size (>150 kDa) severely limits rapid solid tumor penetration and requires days for systemic clearance, delaying imaging windows [2]. Furthermore, substituting EC-17 with its near-infrared analog, OTL38 (pafolacianine), breaks compatibility in workflows that specifically require the FITC moiety, such as standard 488 nm flow cytometry or bispecific anti-FITC CAR-T adapter platforms where the effector cells are engineered exclusively to recognize the FITC hapten [1].

Rapid Signal-to-Background Ratio (SBR) Attainment vs. Antibodies

Because of its low molecular weight (917 Da), EC-17 penetrates solid tumors rapidly and clears from receptor-negative tissues much faster than large monoclonal antibodies. In quantitative imaging assays, EC-17 achieved a Signal-to-Background Ratio (SBR) of >10.6 (mean 11.0) within just 30 minutes of administration [1]. In contrast, large antibody-based probes typically require 24 to 48 hours to clear systemic circulation sufficiently to achieve comparable SBRs.

Evidence DimensionTime to optimal Signal-to-Background Ratio (SBR > 10)
Target Compound DataEC-17: 30 minutes (mean SBR 11.0)
Comparator Or BaselineMonoclonal Antibodies (e.g., Farletuzumab): 24–48 hours
Quantified DifferenceEC-17 reduces the required clearance window by approximately 98%, enabling same-day imaging.
ConditionsIn vitro/in vivo FRα+ coculture and tissue models

Procuring EC-17 allows laboratories to perform rapid, same-day targeted imaging and dynamic dosing assays, drastically reducing workflow timelines compared to antibody-based probes.

Whole Blood CTC Labeling Specificity vs. PEGylated Probes

For applications like Diffuse in vivo Flow Cytometry (DiFC), probes must label circulating tumor cells (CTCs) in whole blood without high background noise. EC-17 successfully labeled 85.4% of L1210A cells and 80.9% of KB cells (both FRα+) above non-specific background in whole blood [1]. A larger comparator probe, Cy5-PEG-FR, demonstrated significant non-specific uptake in blood, rendering it unsuitable for high-fidelity CTC enumeration.

Evidence DimensionSpecific labeling of FR+ CTCs in whole blood
Target Compound DataEC-17: >80% specific labeling with negligible background
Comparator Or BaselineCy5-PEG-FR: Significant non-specific blood uptake
Quantified DifferenceEC-17 provides a definitive signal-to-noise advantage in complex whole-blood matrices over larger PEGylated alternatives.
ConditionsWhole blood spiked with FR+ L1210A and KB cancer cells

This makes EC-17 the required procurement choice for liquid biopsy and in vivo flow cytometry assays where blood matrix interference typically ruins assay resolution.

Bispecific Adapter Efficacy for Anti-FITC CAR-T Platforms

In programmable CAR-T therapy, EC-17 functions as an essential CAR-T adapter molecule (CAM). The folate moiety binds to FRα+ tumor cells, while the FITC moiety is recognized by anti-FL(FITC-E2) CAR-T cells [1]. Because the CAR-T cells are engineered specifically against FITC, substituting EC-17 with near-infrared analogs like OTL38 (which uses an S0456 dye instead of FITC) results in zero effector cell recruitment. EC-17 allows strictly dose-dependent control of CAR-T activation and tumor lysis.

Evidence DimensionEffector cell recruitment in anti-FITC CAR-T systems
Target Compound DataEC-17 (Folate-FITC): Induces specific tumor cell lysis and cytokine secretion
Comparator Or BaselineOTL38 (Folate-S0456) or non-FITC analogs: 0% effector recruitment
Quantified DifferenceAbsolute requirement; non-FITC analogs cannot activate anti-FITC specific CAR-T cells.
ConditionsIn vitro/in vivo anti-FL(FITC-E2) CAR-T cell assays

For developers of switchable CAR-T platforms, EC-17 is a structurally indispensable procurement item, as the FITC hapten is the exact target of the engineered T-cells.

Switchable CAR-T Cell Adapter Platforms

Because EC-17 acts as a bispecific bridge (Folate to tumor, FITC to T-cell), it is the optimal reagent for laboratories developing programmable or 'switchable' anti-FITC CAR-T therapies. Its rapid clearance allows researchers to titrate the immune response in vivo, turning the CAR-T activity 'on' or 'off' by simply adjusting the EC-17 dose [1].

Diffuse In Vivo Flow Cytometry (DiFC) and Liquid Biopsy

EC-17’s ability to specifically label FRα+ circulating tumor cells (CTCs) in whole blood with minimal background makes it an ideal probe for DiFC. It is highly compatible with standard blue-laser (488 nm) excitation systems, enabling the enumeration of rare CTCs without the need for complex blood purification steps [2].

Preclinical Fluorescence-Guided Surgery (FGS) Models

For surgical research involving ovarian, lung, or renal cell carcinomas, EC-17 provides rapid, high-contrast tumor margin delineation. Its fast solid tumor penetration and SBR >10 within 30 minutes allow researchers to perform same-day imaging and resection studies without the multi-day waiting periods required by antibody-based contrast agents [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

872.23365856 Da

Monoisotopic Mass

872.23365856 Da

Heavy Atom Count

63

UNII

V7YQ6134AE

Wikipedia

Ec-17

Dates

Last modified: 02-18-2024

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